

Note on the Target Molecule: Eupalinilide D vs. Eupalinilide E

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Compound of Interest

Compound Name: Eupalinilide D

Cat. No.: B150144

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A thorough review of the current scientific literature reveals no specific publications detailing the total synthesis of a compound named "**Eupalinilide D**." However, there is extensive research on the total synthesis of the structurally related and biologically significant compound, Eupalinilide E. It is highly probable that the query for "**Eupalinilide D**" contained a typographical error and the intended molecule of interest was Eupalinilide E. Therefore, this document provides a detailed application note and protocol for the total synthesis of Eupalinilide E.

Application Note: A Comprehensive Protocol for the Total Synthesis of Eupalinilide E

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinilide E, a sesquiterpene lactone isolated from *Eupatorium lindleyanum*, has emerged as a promising therapeutic lead due to its potent cytotoxic activity against certain cancer cell lines and its ability to promote the expansion of human hematopoietic stem and progenitor cells (HSPCs).^{[1][2]} The limited availability of Eupalinilide E from natural sources necessitates robust and scalable synthetic routes to support further preclinical and clinical investigations.^{[1][2]} This document outlines a detailed protocol for the asymmetric total synthesis of Eupalinilide E, based on the successful strategy developed by Maity and Hajra. The synthesis commences

from the chiral pool starting material (R)-(-)-carvone and proceeds through a 12-step sequence to afford the target molecule in a 20% overall yield.^{[1][2]}

I. Retrosynthetic Strategy and Key Transformations

The synthetic approach to Eupalinilide E is a convergent strategy that relies on the preparation of two key building blocks: a cyclopentene carbaldehyde and an allylboronate.

- **Cyclopentene Carbaldehyde Synthesis:** This fragment is derived from (R)-(-)-carvone. A pivotal transformation is a tandem Favorskii rearrangement–elimination reaction to construct the five-membered ring with the desired stereochemistry.^[1]
- **Allylboronate Synthesis:** The second key component is prepared from a suitably protected propargyl alcohol.^[1]
- **Fragment Coupling and Core Formation:** The two building blocks are united through a tandem allylboration–lactonization reaction, which efficiently constructs the butyrolactone ring. The tricyclic core of Eupalinilide E is then forged via a sequential one-pot oxidation and ene-cyclization.^[1]
- **Late-Stage Functionalization:** The synthesis is completed with a series of four functionalization steps, including selective oxidations, to install the final functionalities of the natural product.^[1]

II. Quantitative Data Summary

The following table summarizes the key quantitative aspects of the total synthesis of Eupalinilide E.

Parameter	Value	Reference
Starting Material	(R)-(-)-Carvone	^{[1][2]}
Total Number of Steps	12	^{[1][2]}
Overall Yield	20%	^{[1][2]}
Number of Chromatographic Purifications	6	^{[1][2]}

III. Experimental Protocols: Key Methodologies

The following protocols describe the pivotal steps in the synthesis of Eupalinilide E.

A. Preparation of the Cyclopentene Carbaldehyde from (R)-(-)-Carvone

- **Chlorohydrin Formation and Tosylation:** (R)-(-)-carvone is initially converted to a chlorohydrin, which is subsequently treated with p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base (e.g., pyridine) to yield the corresponding O-tosylchlorohydrin.^[1]
- **Tandem Favorskii Rearrangement–Elimination:** The O-tosylchlorohydrin undergoes a key tandem Favorskii rearrangement–elimination reaction to furnish a cyclopentene carboxylic acid intermediate.^[1]
- **Conversion to the Aldehyde:** The resulting carboxylic acid is reduced to the primary alcohol, which is then oxidized under mild conditions to afford the target cyclopentene carbaldehyde.

B. Synthesis of the Allylboronate

The allylboronate building block is synthesized from an O-protected propargyl alcohol.^[1]

C. Tandem Allylboration–Lactonization

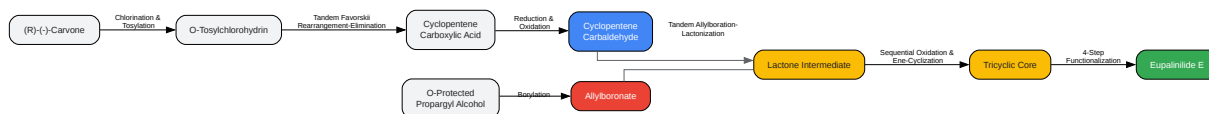
The cyclopentene carbaldehyde and the prepared allylboronate are combined in a crucial tandem allylboration–lactonization step to form the β -hydroxymethyl- α -methylene- γ -butyrolactone core.^{[1][2]}

D. Completion of the Tricyclic Core and Final Synthesis

- **Sequential Oxidation and Ene-Cyclization:** The lactone intermediate is subjected to a sequential one-pot oxidation and ene-cyclization to construct the central seven-membered ring, thus completing the tricyclic core of Eupalinilide E.^[1]
- **Final Functionalization:** The synthesis is concluded with four additional steps involving selective oxidations and other functional group manipulations to yield Eupalinilide E.^[1]

IV. Visualized Synthetic Workflow

The following diagram provides a graphical representation of the key stages in the total synthesis of Eupalinilide E.



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Caption: Key stages in the total synthesis of Eupalinilide E.

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References

- 1. Asymmetric Total Synthesis of Eupalinilide E - ChemistryViews [chemistryviews.org]
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